Physicochemical Differentiation from the N-Desmethyl Analog: Lipophilicity, Hydrogen Bonding, and TPSA
The N-methylation on the indole core of CAS 922983-49-1 eliminates one hydrogen bond donor (HBD count = 2 vs. 3 for the des-methyl analog 1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea) [1]. This results in an increased computed XLogP3 of 4.1 for the target compound compared to an estimated XLogP3 of approximately 3.5–3.7 for the des-methyl analog (based on the contribution of an indole N–H to AlogP, ~0.4–0.6 log units) [1]. The topological polar surface area remains identical at 55.3 Ų for both compounds, as the N-methyl substitution does not alter the count of polar atoms [1]. The reduction in HBD count and the corresponding increase in lipophilicity are expected to enhance passive membrane permeability while potentially reducing aqueous solubility relative to the des-methyl analog.
| Evidence Dimension | Hydrogen Bond Donor Count and Computed XLogP3 |
|---|---|
| Target Compound Data | HBD = 2; XLogP3 = 4.1; TPSA = 55.3 Ų |
| Comparator Or Baseline | 1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea (des-methyl analog): HBD = 3; XLogP3 ≈ 3.5–3.7 (estimated); TPSA = 55.3 Ų (computed) |
| Quantified Difference | ΔHBD = -1; ΔXLogP3 ≈ +0.4 to +0.6 |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.24); N-desmethyl analog properties computed using the same algorithms. |
Why This Matters
For procurement decisions, the altered hydrogen-bonding and lipophilicity profile means this compound cannot be treated as interchangeable with the des-methyl analog in assays where membrane permeability, solubility, or indole N–H donor interactions are critical parameters.
- [1] PubChem Compound Summary: CID 18582343, 1-(1-methyl-1H-indol-3-yl)-3-(4-phenoxyphenyl)urea. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/922983-49-1 (accessed 2026-05-13). View Source
